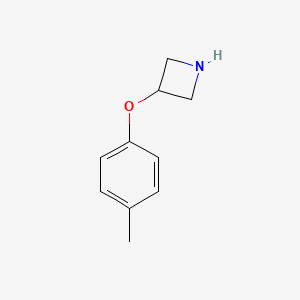

3-(4-Methylphenoxy)azetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8-2-4-9(5-3-8)12-10-6-11-7-10/h2-5,10-11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXZLYWIOATIPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80604060 | |

| Record name | 3-(4-Methylphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954220-73-6 | |

| Record name | 3-(4-Methylphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(4-Methylphenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methylphenoxy)azetidine is a heterocyclic organic compound featuring a four-membered azetidine ring linked to a p-tolyloxy group. This molecule belongs to the class of 3-aryloxyazetidines, which are of growing interest in medicinal chemistry due to their potential as scaffolds in the development of novel therapeutics. The strained azetidine ring imparts unique conformational constraints and physicochemical properties, making it an attractive moiety for designing compounds that can interact with biological targets. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, physical and spectral characteristics, and potential biological relevance.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, a compilation of its fundamental properties is presented below. The data is a combination of information from chemical suppliers and computational predictions.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 954220-73-6 | [1] |

| Molecular Formula | C₁₀H₁₃NO | [1] |

| Molecular Weight | 163.22 g/mol | [1] |

| Canonical SMILES | CC1=CC=C(C=C1)OC2CNC2 | [1] |

| InChIKey | IKXZLYWIOATIPO-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area (TPSA) | 21.3 Ų | [1] |

| logP (predicted) | 1.674 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 2 | [1] |

Table 2: Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 1228070-90-3 | [2] |

| Molecular Formula | C₁₀H₁₄ClNO | [2] |

| Molecular Weight | 199.68 g/mol | N/A |

| Physical Form | Solid | [2] |

Synthesis

A plausible synthetic route is outlined below. This pathway is based on established methods for the synthesis of related azetidine derivatives.

Figure 1: A potential synthetic pathway for this compound.

Experimental Workflow for Synthesis

The following diagram illustrates a general workflow for the synthesis and purification of this compound based on the proposed pathway.

Figure 2: General experimental workflow for the synthesis of this compound.

Spectroscopic Data

Detailed experimental spectra for this compound are not currently available in public databases. However, predicted spectral information can be inferred from the analysis of similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show characteristic signals for the azetidine ring protons, the aromatic protons of the p-tolyloxy group, and the methyl protons.

-

Azetidine ring protons: The protons on the four-membered ring will likely appear as complex multiplets in the range of 3.5-4.5 ppm. The proton at the 3-position, being attached to the oxygen, would be shifted downfield.

-

Aromatic protons: The p-substituted benzene ring will exhibit two doublets, characteristic of an AA'BB' system, in the aromatic region (approximately 6.8-7.2 ppm).

-

Methyl protons: A singlet corresponding to the three methyl protons will be observed in the upfield region, typically around 2.3 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would provide further structural confirmation.

-

Azetidine carbons: The carbons of the azetidine ring are expected to resonate in the range of 40-70 ppm.

-

Aromatic carbons: The signals for the aromatic carbons will appear between 115 and 160 ppm.

-

Methyl carbon: The methyl carbon will give a signal in the aliphatic region, around 20 ppm.

Mass Spectrometry (Predicted)

The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 163. Key fragmentation patterns would likely involve cleavage of the azetidine ring and the ether linkage.

Biological Activity and Signaling Pathways

While no specific biological data for this compound has been published, the broader class of 3-phenoxyazetidine derivatives has been investigated for its potential as monoamine triple reuptake inhibitors (TRIs)[3]. TRIs block the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) in the brain, which can be a therapeutic strategy for treating central nervous system disorders such as depression.

The general mechanism of action for a triple reuptake inhibitor is depicted in the following signaling pathway diagram.

Figure 3: Simplified signaling pathway of a triple reuptake inhibitor.

Conclusion

This compound is a compound with potential for further investigation in the field of medicinal chemistry. While detailed experimental data is currently limited, this guide provides a foundational understanding of its chemical properties based on available information and predictions from related structures. The synthesis of this compound is feasible through established methodologies for 3-aryloxyazetidines. Further research is warranted to fully characterize its physical and spectral properties and to explore its biological activity, particularly in the context of monoamine reuptake inhibition. This information will be crucial for researchers and drug development professionals seeking to utilize this and similar scaffolds in the design of novel therapeutic agents.

References

Technical Guide: 3-(4-Methylphenoxy)azetidine (CAS No. 954220-73-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a technical overview of 3-(4-Methylphenoxy)azetidine, a heterocyclic organic compound featuring a strained four-membered azetidine ring linked to a 4-methylphenoxy group. Azetidine derivatives are of significant interest in medicinal chemistry due to their unique structural properties, which can impart desirable physicochemical and pharmacological characteristics to drug candidates. The strained ring system can influence molecular conformation and metabolic stability, making the azetidine scaffold a valuable component in the design of novel therapeutics. This guide summarizes the available chemical information for this compound and places it within the broader context of azetidine-containing compounds in drug discovery.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This information is primarily derived from chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 954220-73-6 | [1] |

| Molecular Formula | C₁₀H₁₃NO | [1] |

| Molecular Weight | 163.22 g/mol | |

| IUPAC Name | This compound | |

| Canonical SMILES | CC1=CC=C(C=C1)OC2CNC2 | |

| InChI Key | IKXZLYWIOATIPO-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

General Synthetic Workflow

The synthesis of this compound would likely involve the nucleophilic substitution of a suitable leaving group on the azetidine ring with 4-methylphenol. A common precursor for such a reaction is a protected 3-hydroxyazetidine or a 3-haloazetidine.

Illustrative Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Boc-3-hydroxyazetidine: This intermediate is commercially available or can be synthesized from epichlorohydrin and a suitable amine, followed by Boc protection.

Step 2: Activation of the 3-hydroxyl group: The hydroxyl group of N-Boc-3-hydroxyazetidine can be converted to a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like triethylamine or pyridine.

Step 3: Nucleophilic substitution with 4-methylphenol: N-Boc-3-(tosyloxy)azetidine is reacted with 4-methylphenol in the presence of a strong base, such as sodium hydride, in an aprotic polar solvent like DMF or THF. The reaction mixture is typically heated to facilitate the substitution.

Step 4: Deprotection of the azetidine nitrogen: The Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an appropriate solvent, to yield the final product, this compound.

Note: This is a generalized protocol. The specific reaction conditions, including stoichiometry, temperature, and reaction time, would require optimization.

Biological Activity and Signaling Pathways

There is currently no specific publicly available data on the biological activity or the signaling pathways associated with this compound. The broader class of azetidine-containing molecules has been investigated for a wide range of biological activities, including but not limited to:

-

Enzyme Inhibition: The constrained nature of the azetidine ring can allow for precise interactions with the active sites of enzymes.

-

Receptor Modulation: Azetidine derivatives have been explored as ligands for various G protein-coupled receptors (GPCRs) and ion channels.

-

Transporter Interaction: The polar nature of the azetidine nitrogen can facilitate interactions with neurotransmitter transporters and other membrane transport proteins.

Given the lack of specific data for this compound, a logical workflow for its initial biological characterization is proposed below.

Conclusion

This compound is a readily available chemical entity with potential applications in drug discovery and medicinal chemistry. While specific biological data and detailed synthetic protocols for this particular compound are not extensively documented in the public domain, its structural motifs suggest that it could serve as a valuable building block for the synthesis of more complex molecules with interesting pharmacological profiles. Further research is warranted to elucidate its biological activities and potential therapeutic applications. The general synthetic strategies and proposed biological evaluation workflows presented in this guide provide a framework for initiating such investigations.

References

An In-depth Technical Guide to the Molecular Structure and Properties of 3-(4-Methylphenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 3-(4-Methylphenoxy)azetidine is limited. This guide provides a comprehensive overview based on the known chemistry of analogous azetidine derivatives and general principles of organic chemistry. The experimental protocols and characterization data presented are predictive and based on established methodologies for similar compounds.

Introduction

Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry. The inherent ring strain of the azetidine scaffold imparts unique conformational constraints and serves as a valuable pharmacophore in the design of novel therapeutic agents. The incorporation of an aryloxy moiety at the 3-position of the azetidine ring can significantly influence the molecule's physicochemical properties and biological activity. This guide focuses on the molecular structure, potential synthetic routes, and predicted properties of this compound.

Molecular Structure and Chemical Properties

This compound is a substituted azetidine derivative with a molecular formula of C₁₀H₁₃NO.[1] The structure consists of a central four-membered azetidine ring, a phenoxy group attached at the 3-position, and a methyl group at the para-position of the phenyl ring.

Chemical Identifiers

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 954220-73-6 | |

| Molecular Formula | C₁₀H₁₃NO | [1] |

| Molecular Weight | 163.22 g/mol | [1] |

| Canonical SMILES | CC1=CC=C(C=C1)OC2CNC2 | [1] |

| InChI Key | IKXZLYWIOATIPO-UHFFFAOYSA-N |

Predicted Physicochemical Properties

| Property | Predicted Value |

| Topological Polar Surface Area (TPSA) | 21.26 Ų |

| logP | 1.67 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Note: These values are computationally predicted and have not been experimentally verified.

Synthesis of this compound

General Synthetic Workflow

Caption: Plausible synthetic pathways to this compound.

Detailed Experimental Protocols (Predictive)

Method A: Mitsunobu Reaction

The Mitsunobu reaction allows for the direct conversion of an alcohol to an ether with inversion of stereochemistry.

-

Reaction Setup: To a solution of 1-Boc-3-hydroxyazetidine (1 equivalent) and p-cresol (1.2 equivalents) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at 0 °C, triphenylphosphine (PPh₃, 1.5 equivalents) is added.

-

Reagent Addition: Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) is added dropwise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

-

Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to yield 1-Boc-3-(4-methylphenoxy)azetidine.

-

Deprotection: The Boc-protected intermediate is dissolved in a suitable solvent (e.g., DCM) and treated with an acid such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane or methanol. After stirring for 1-4 hours at room temperature, the solvent and excess acid are removed under reduced pressure to yield this compound, typically as a salt (e.g., hydrochloride or trifluoroacetate).

Method B: Two-Step Nucleophilic Substitution

This method involves the conversion of the hydroxyl group to a better leaving group, followed by nucleophilic displacement.

-

Step 1: Sulfonylation: To a solution of 1-Boc-3-hydroxyazetidine (1 equivalent) and a base such as triethylamine (Et₃N) or pyridine in an anhydrous solvent (e.g., DCM) at 0 °C, p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) (1.1 equivalents) is added portion-wise. The reaction is stirred at 0 °C for 1-2 hours and then at room temperature until completion (monitored by TLC). The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude sulfonate ester.

-

Step 2: Nucleophilic Substitution: The crude 1-Boc-3-(tosyloxy/mesyloxy)azetidine is dissolved in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. p-Cresol (1.2 equivalents) and a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) are added, and the mixture is heated to 60-80 °C for several hours. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

-

Step 3: Deprotection: The deprotection is carried out as described in Method A.

Predicted Spectroscopic and Physical Properties

As no experimental data has been published for this compound, the following are predicted characterization data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (predicted):

-

Aromatic protons: Signals are expected in the range of δ 6.8-7.2 ppm. The para-substituted pattern should result in two doublets.

-

Azetidine protons: The proton at the 3-position (CH-O) is expected to appear as a multiplet around δ 4.8-5.2 ppm. The methylene protons on the azetidine ring (CH₂) are predicted to be in the range of δ 3.8-4.4 ppm.

-

Methyl protons: A singlet for the methyl group on the phenyl ring is expected around δ 2.3 ppm.

-

NH proton: A broad singlet for the amine proton is expected, the chemical shift of which will be dependent on the solvent and concentration.

-

-

¹³C NMR (predicted):

-

Aromatic carbons: Signals are expected between δ 115-158 ppm.

-

Azetidine carbons: The carbon at the 3-position (C-O) is predicted to be around δ 70-75 ppm, and the methylene carbons (CH₂) are expected in the range of δ 50-55 ppm.

-

Methyl carbon: The methyl carbon signal is expected around δ 20-22 ppm.

-

Infrared (IR) Spectroscopy

-

N-H stretch: A characteristic absorption band for the secondary amine is expected in the region of 3300-3500 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Bands are expected around 2850-3100 cm⁻¹.

-

C-O-C stretch (aryl ether): A strong absorption is predicted in the range of 1200-1250 cm⁻¹.

-

C-N stretch: An absorption band is expected around 1100-1150 cm⁻¹.

Mass Spectrometry

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 163.

Physical Properties

-

Appearance: Likely to be a solid or a high-boiling oil at room temperature.

-

Melting/Boiling Point: No experimental data is available.

Biological Activity and Potential Applications

While there is no specific biological data for this compound, the azetidine scaffold is a well-established pharmacophore in drug discovery. Azetidine-containing compounds have been reported to exhibit a wide range of biological activities, including but not limited to:

-

Enzyme Inhibition: The strained azetidine ring can interact with the active sites of various enzymes.

-

Receptor Modulation: Azetidine derivatives have been developed as agonists and antagonists for various G-protein coupled receptors (GPCRs) and ion channels.

-

CNS Activity: The small, polar nature of the azetidine ring can improve blood-brain barrier penetration, making it an attractive scaffold for CNS-targeted drugs.

The 4-methylphenoxy group may contribute to the molecule's activity by participating in hydrophobic and π-stacking interactions with biological targets. Further research is required to elucidate the specific biological profile of this compound.

Conclusion

This compound is a small molecule with potential for applications in medicinal chemistry and drug discovery. While specific experimental data is currently lacking in the public domain, this guide provides a comprehensive overview of its molecular structure, predicted properties, and plausible synthetic routes based on the established chemistry of related azetidine derivatives. The information presented herein serves as a valuable resource for researchers interested in the synthesis and evaluation of this and similar compounds. Further experimental investigation is necessary to fully characterize its physicochemical properties and to explore its potential biological activities.

References

An In-depth Technical Guide to the Synthesis of 3-(4-Methylphenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine moieties are increasingly significant scaffolds in medicinal chemistry, valued for their ability to impart desirable physicochemical properties such as improved solubility and metabolic stability. This technical guide provides a comprehensive overview of the primary synthetic pathways to 3-(4-methylphenoxy)azetidine, a key building block for various pharmacologically active compounds. Two core strategies are detailed: the Mitsunobu reaction and a two-step nucleophilic substitution via a sulfonate ester intermediate. Both pathways commence with the readily available N-Boc-3-hydroxyazetidine. This document furnishes detailed experimental protocols, comparative data, and visual representations of the synthetic routes to aid researchers in the efficient preparation of this versatile intermediate.

Introduction

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged structural motif in modern drug discovery. Its incorporation into molecular architectures can lead to enhanced potency, selectivity, and pharmacokinetic profiles. Specifically, 3-aryloxyazetidine derivatives are integral components of numerous compounds targeting a range of therapeutic areas. This guide focuses on the synthesis of this compound, providing a detailed examination of the most effective and commonly employed synthetic methodologies.

Core Synthesis Pathways from N-Boc-3-hydroxyazetidine

The synthesis of this compound predominantly begins with the commercially available and versatile starting material, N-Boc-3-hydroxyazetidine. From this precursor, two principal pathways are utilized: the direct, one-pot Mitsunobu reaction and a two-step sequence involving the formation of a sulfonate ester followed by nucleophilic substitution. A final deprotection step is required in both cases to yield the target compound.

Pathway 1: The Mitsunobu Reaction

The Mitsunobu reaction offers a direct conversion of N-Boc-3-hydroxyazetidine to N-Boc-3-(4-methylphenoxy)azetidine. This reaction proceeds via an S\textsubscript{N}2 mechanism, resulting in an inversion of stereochemistry at the C-3 position of the azetidine ring. The reaction involves the activation of the hydroxyl group with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[1][2][3]

Caption: Mitsunobu pathway for the synthesis of this compound.

To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) and 4-methylphenol (p-cresol, 1.2 eq.) in anhydrous tetrahydrofuran (THF) is added triphenylphosphine (1.5 eq.). The mixture is cooled to 0 °C, and diisopropyl azodicarboxylate (DIAD, 1.5 eq.) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield N-Boc-3-(4-methylphenoxy)azetidine.

Pathway 2: Two-Step Nucleophilic Substitution via a Sulfonate Ester Intermediate

An alternative and often more scalable approach involves a two-step process. First, the hydroxyl group of N-Boc-3-hydroxyazetidine is converted into a better leaving group, typically a sulfonate ester such as a tosylate (-OTs) or mesylate (-OMs). This is achieved by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base. The resulting sulfonate ester is then subjected to nucleophilic substitution with the sodium or potassium salt of 4-methylphenol. This S\textsubscript{N}2 reaction also proceeds with inversion of configuration.[4][5][6]

Caption: Two-step nucleophilic substitution pathway for this compound synthesis.

Step 1: Synthesis of N-Boc-3-tosyloxyazetidine

To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM) at 0 °C is added p-toluenesulfonyl chloride (1.2 eq.) portionwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4-6 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford N-Boc-3-tosyloxyazetidine, which can often be used in the next step without further purification.

Step 2: Synthesis of N-Boc-3-(4-methylphenoxy)azetidine

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous N,N-dimethylformamide (DMF) at 0 °C is added a solution of 4-methylphenol (1.2 eq.) in DMF dropwise. The mixture is stirred at room temperature for 30 minutes. A solution of N-Boc-3-tosyloxyazetidine (1.0 eq.) in DMF is then added, and the reaction mixture is heated to 60-80 °C for 12-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Final Step: N-Boc Deprotection

Both pathways converge to the N-Boc protected intermediate, which requires deprotection to yield the final product. This is typically achieved under acidic conditions.[7][8][9]

N-Boc-3-(4-methylphenoxy)azetidine is dissolved in a suitable solvent such as dichloromethane or dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane (e.g., 4M HCl in dioxane), is added. The reaction is stirred at room temperature for 1-4 hours. The solvent and excess acid are removed under reduced pressure to yield this compound as the corresponding salt (e.g., trifluoroacetate or hydrochloride).

Data Presentation

The following tables summarize typical quantitative data for the described synthetic pathways. Yields are representative and may vary based on reaction scale and optimization.

Table 1: Synthesis of N-Boc-3-(4-methylphenoxy)azetidine

| Pathway | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Mitsunobu | PPh₃, DIAD | THF | 0 to RT | 12-24 | 60-85 |

| Sulfonate | 1. TsCl, Et₃N 2. NaH | 1. DCM 2. DMF | 1. 0 to RT 2. 60-80 | 1. 4-6 2. 12-24 | 70-90 (over 2 steps) |

Table 2: N-Boc Deprotection

| Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| TFA | DCM | RT | 1-2 | >95 |

| 4M HCl in Dioxane | Dioxane | RT | 2-4 | >95 |

Synthesis of Starting Material: N-Boc-3-hydroxyazetidine

The accessibility of N-Boc-3-hydroxyazetidine is crucial for the overall efficiency of the synthesis of this compound. While commercially available, it can also be synthesized in-house. A common route involves the cyclization of a protected 1,3-aminopropanol derivative.

References

- 1. benchchem.com [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Mitsunobu Reaction [organic-chemistry.org]

- 4. Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of 3-(4-Methylphenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data, a detailed potential synthetic protocol, and relevant biological context for 3-(4-Methylphenoxy)azetidine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally analogous compounds to provide a robust predictive analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of related 3-phenoxyazetidine and azetidin-2-one derivatives.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H (ortho to O) | 6.80 - 7.00 | d | 8.0 - 9.0 |

| Aromatic H (meta to O) | 7.05 - 7.20 | d | 8.0 - 9.0 |

| Azetidine CH-O | 4.80 - 5.20 | quintet | 5.0 - 7.0 |

| Azetidine CH₂ (adjacent to N) | 3.80 - 4.20 | t | 7.0 - 9.0 |

| Azetidine CH₂ (adjacent to CH-O) | 3.40 - 3.80 | t | 7.0 - 9.0 |

| Aromatic CH₃ | 2.25 - 2.35 | s | - |

| Azetidine NH | 1.50 - 2.50 | br s | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (para, C-CH₃) | 130.0 - 135.0 |

| Aromatic C (ipso, C-O) | 155.0 - 160.0 |

| Aromatic C (ortho to O) | 115.0 - 120.0 |

| Aromatic C (meta to O) | 129.0 - 131.0 |

| Azetidine C-O | 70.0 - 75.0 |

| Azetidine CH₂ | 50.0 - 55.0 |

| Aromatic CH₃ | 20.0 - 22.0 |

Table 3: Predicted Mass Spectrometry Data

| Fragment | Predicted m/z | Proposed Structure |

| [M]⁺ | 163.22 | Molecular Ion |

| [M - C₇H₇O]⁺ | 56.07 | Azetidine ring fragment |

| [C₇H₇O]⁺ | 107.13 | p-Methylphenoxy fragment |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Azetidine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1500 - 1600 |

| C-O Stretch (Aryl Ether) | 1200 - 1250 |

| C-N Stretch (Azetidine) | 1100 - 1200 |

Experimental Protocols

The following section details the methodologies for the synthesis of this compound and its subsequent spectroscopic analysis. The synthesis protocol is a proposed route adapted from established methods for preparing substituted azetidines.[2][3][4]

2.1. Synthesis of this compound

This proposed synthesis involves the reaction of epichlorohydrin with 4-methylphenol, followed by ring-opening with an amine and subsequent intramolecular cyclization.

Step 1: Synthesis of 1-(4-Methylphenoxy)-2,3-epoxypropane

-

To a stirred solution of 4-methylphenol (1 equivalent) and sodium hydroxide (1.1 equivalents) in a mixture of water and a suitable organic solvent (e.g., toluene) at room temperature, add epichlorohydrin (1.2 equivalents) dropwise.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and separate the organic layer.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product, which can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of 1-Amino-3-(4-methylphenoxy)propan-2-ol

-

To a solution of 1-(4-methylphenoxy)-2,3-epoxypropane (1 equivalent) in a suitable solvent such as methanol or ethanol, add a solution of aqueous ammonia (excess) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to give the desired amino alcohol.

Step 3: Synthesis of this compound

-

To a solution of 1-amino-3-(4-methylphenoxy)propan-2-ol (1 equivalent) in a suitable solvent like dichloromethane or chloroform at 0 °C, add triethylamine (1.2 equivalents).

-

Add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1-2 hours.

-

Add a solution of sodium hydroxide (2 equivalents) in water and stir the biphasic mixture vigorously at room temperature for 18-24 hours to facilitate the intramolecular cyclization.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

2.2. Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra will be recorded on a 400 or 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

-

-

Mass Spectrometry (MS):

-

Mass spectra will be obtained using an electrospray ionization (ESI) mass spectrometer.

-

-

Infrared (IR) Spectroscopy:

-

IR spectra will be recorded on an FT-IR spectrometer using KBr pellets or as a thin film.

-

Mandatory Visualizations

Diagram 1: Proposed Synthesis Workflow for this compound

Caption: Proposed synthetic pathway for this compound.

Diagram 2: Potential p38 MAPK Signaling Pathway Inhibition

Azetidine derivatives have been investigated for their potential as kinase inhibitors. A patent for a structurally related compound suggests possible inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway, a key signaling cascade in inflammatory responses.[5]

Caption: Potential inhibition of the p38 MAPK signaling pathway.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azetidine synthesis [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

Technical Guide: NMR Analysis of 3-(4-Methylphenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Predicted NMR Data

The structure of 3-(4-Methylphenoxy)azetidine comprises a central azetidine ring, a p-methylphenoxy group, and a secondary amine. The expected ¹H and ¹³C NMR spectral data are summarized below. The predictions are based on standard chemical shift values and the electronic environment of the protons and carbons in the molecule.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H (ortho to -O) | 6.80 - 7.00 | d | 8.0 - 9.0 | 2H |

| Ar-H (meta to -O) | 7.00 - 7.20 | d | 8.0 - 9.0 | 2H |

| O-CH | 4.80 - 5.20 | m | - | 1H |

| CH₂ (azetidine, adjacent to O-CH) | 3.80 - 4.20 | m | - | 2H |

| CH₂ (azetidine, adjacent to NH) | 3.40 - 3.80 | m | - | 2H |

| Ar-CH₃ | 2.20 - 2.40 | s | - | 3H |

| NH | 1.50 - 2.50 | br s | - | 1H |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Ar-C (ipso, attached to -O) | 155.0 - 158.0 |

| Ar-C (ipso, attached to -CH₃) | 130.0 - 134.0 |

| Ar-CH (meta to -O) | 129.0 - 131.0 |

| Ar-CH (ortho to -O) | 115.0 - 118.0 |

| O-CH | 70.0 - 75.0 |

| CH₂ (azetidine) | 50.0 - 55.0 |

| Ar-CH₃ | 20.0 - 22.0 |

Experimental Protocol for NMR Analysis

The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for small organic molecules. Other solvents such as DMSO-d₆ or Methanol-d₄ can be used depending on the sample's solubility.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it with the sample information.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer is recommended for good signal resolution.

-

Tuning and Shimming: Insert the sample into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 220 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as the ¹³C nucleus is less sensitive.

-

2.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Visualizations

The following diagrams illustrate the molecular structure and a typical workflow for the NMR analysis of this compound.

References

Mass Spectrometry of 3-(4-Methylphenoxy)azetidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-(4-Methylphenoxy)azetidine, a key structural motif in medicinal chemistry. In the absence of direct experimental data in publicly available literature, this document outlines the predicted fragmentation pathways based on established principles of mass spectrometry. It also details a generalized experimental protocol for the analysis of this and similar small molecules, ensuring a robust framework for researchers. This guide is intended to serve as a foundational resource for the structural elucidation and analytical characterization of this compound and its derivatives.

Introduction

This compound is a heterocyclic compound of interest in drug discovery due to the prevalence of the azetidine ring and the phenoxy moiety in bioactive molecules. Mass spectrometry is an indispensable analytical technique for the characterization of such novel chemical entities, providing critical information about molecular weight and structure through fragmentation analysis. This guide will explore the theoretical mass spectrometric behavior of this compound, offering insights into its expected fragmentation patterns under electron ionization (EI).

Predicted Mass Spectrometric Fragmentation of this compound

The fragmentation of this compound in a mass spectrometer is predicted to be driven by the presence of the aromatic ring, the ether linkage, and the azetidine ring. The molecular ion ([M]⁺˙) is expected to be observable due to the stabilizing effect of the aromatic ring. Key fragmentation pathways are likely to involve cleavage of the azetidine ring and the ether bond.

The primary fragmentation pathways for this compound are predicted to involve:

-

Alpha-cleavage adjacent to the azetidine nitrogen: This is a common fragmentation pathway for cyclic amines, leading to the opening of the strained four-membered ring.

-

Cleavage of the C-O ether bond: This can occur on either side of the oxygen atom, leading to fragments corresponding to the p-cresol moiety and the azetidine ring.

-

Fragmentation of the azetidine ring: The strained azetidine ring can undergo ring-opening followed by further fragmentation to yield smaller, stable ions.

-

Benzylic-type cleavage: The methyl group on the phenyl ring can influence fragmentation, although to a lesser extent than the primary functional groups.

A visual representation of these predicted pathways is provided in the diagram below.

An In-depth Technical Guide to the Solubility of 3-(4-Methylphenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Physicochemical Properties

The molecular structure of 3-(4-Methylphenoxy)azetidine suggests a balance of hydrophilic and lipophilic characteristics. The azetidine ring, with its nitrogen atom, can act as a hydrogen bond acceptor, contributing to aqueous solubility. Conversely, the 4-methylphenoxy group is nonpolar and will enhance solubility in organic solvents. Computational models predict a LogP (octanol-water partition coefficient) value of approximately 1.67, indicating a moderate degree of lipophilicity. This suggests that the compound is likely to have limited but measurable aqueous solubility and good solubility in many organic solvents.

Quantitative Solubility Data (Illustrative)

Due to the absence of publicly available experimental data, the following tables present hypothetical solubility data for this compound. These values are for illustrative purposes to demonstrate how such data would be presented and should not be considered as experimentally verified.

Table 1: Thermodynamic Solubility of this compound in Various Solvents at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mM) |

| Phosphate-Buffered Saline (PBS), pH 7.4 | 0.82 | 5.0 |

| Water | 0.65 | 4.0 |

| Ethanol | 163.2 | 1000 |

| Methanol | 130.6 | 800 |

| Dimethyl Sulfoxide (DMSO) | >326.4 | >2000 |

| Acetonitrile | 81.6 | 500 |

Table 2: Kinetic Solubility of this compound in Aqueous Buffer

| Assay Condition | Kinetic Solubility (µM) |

| PBS, pH 7.4, 2-hour incubation | 150 |

| Simulated Gastric Fluid (SGF), pH 1.2, 1-hour incubation | 250 |

| Simulated Intestinal Fluid (SIF), pH 6.8, 2-hour incubation | 120 |

Experimental Protocols

The determination of solubility is a fundamental aspect of preclinical drug development. The two primary methods employed are the shake-flask method for thermodynamic solubility and turbidimetric assays for kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound.[1]

Objective: To determine the equilibrium concentration of this compound in a given solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., PBS pH 7.4, Water, Ethanol)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C).

-

Shake the vials for a sufficient time to allow the system to reach equilibrium (typically 24-48 hours).

-

After the incubation period, cease shaking and allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

-

Carefully collect an aliquot of the supernatant. To avoid aspirating any solid particles, it is advisable to centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes) and then sample from the clear supernatant.

-

Accurately dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

Kinetic Solubility Determination (Turbidimetric Method)

Kinetic solubility assays are high-throughput methods used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds.[2][3][4]

Objective: To determine the concentration at which this compound precipitates from a solution when added from a DMSO stock.

Materials:

-

This compound dissolved in DMSO (e.g., 10 mM stock solution)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microplates

-

Automated liquid handler (optional, for high-throughput)

-

Plate reader capable of measuring absorbance or nephelometry

Procedure:

-

Prepare a serial dilution of the 10 mM DMSO stock solution of this compound in a 96-well plate.

-

In a separate 96-well plate, add the aqueous buffer.

-

Transfer a small volume of the DMSO stock solutions into the corresponding wells of the plate containing the aqueous buffer. This is typically done rapidly to induce precipitation. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

-

Allow the plate to incubate for a set period (e.g., 1-2 hours) at room temperature.

-

Measure the turbidity of each well using a plate reader at a specific wavelength (e.g., 620 nm). An increase in absorbance or light scattering indicates the formation of a precipitate.

-

The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed compared to a blank (buffer with DMSO only).

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Kinetic Solubility Assay.

Caption: Drug Discovery Solubility Screening Workflow.

Conclusion

The solubility of this compound is a key determinant of its potential as a drug candidate. This guide has provided the detailed experimental protocols necessary for researchers to determine both the thermodynamic and kinetic solubility of this and other similar compounds. While awaiting specific experimental data, the provided methodologies and illustrative results offer a robust framework for initiating the physicochemical characterization of this promising azetidine derivative. The application of these standardized assays will enable a thorough understanding of the compound's solubility profile, facilitating informed decisions in the drug discovery and development process.

References

Potential Research Applications of 3-Aryloxyazetidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-aryloxyazetidine scaffold is a compelling structural motif in medicinal chemistry, offering a unique combination of rigidity and three-dimensional character that has proven advantageous for modulating a variety of biological targets. This technical guide provides an in-depth overview of the potential research applications of 3-aryloxyazetidines, summarizing key biological activities, presenting available quantitative data, and detailing relevant experimental protocols.

Introduction to 3-Aryloxyazetidines

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery. The inherent ring strain of the azetidine core imparts a degree of conformational restriction that can lead to improved binding affinity and selectivity for target proteins. The incorporation of an aryloxy substituent at the 3-position introduces a versatile handle for probing structure-activity relationships (SAR) and optimizing pharmacokinetic properties. The ether linkage provides a flexible yet defined vector for positioning the aryl group within a binding pocket, while the azetidine nitrogen offers a site for further functionalization to fine-tune potency and physicochemical characteristics.

Key Research Applications and Biological Activities

Research into 3-aryloxyazetidine derivatives has revealed their potential as modulators of various biological targets, including enzymes and G-protein coupled receptors (GPCRs). The following sections detail some of the most promising research applications.

Oxytocin and Vasopressin Receptor Antagonism

A notable application of 3-aryloxyazetidines is in the development of antagonists for the oxytocin (OT) and vasopressin (V1a) receptors, which are implicated in various physiological processes, including social behavior, cardiovascular function, and uterine contractions. Structure-activity relationship studies have demonstrated that the nature of the aryl group and the substituent on the azetidine nitrogen are critical for achieving high affinity and selectivity.

Quantitative Data for Oxytocin and Vasopressin Receptor Antagonism

| Compound | Oxytocin Receptor (Ki, nM) | Vasopressin V1a Receptor (Ki, nM) | Selectivity (V1a/OT) |

| 1 | 0.8 | 15 | 18.8 |

| 2 | 1.2 | 25 | 20.8 |

| 3 | 0.5 | 5 | 10.0 |

Note: The compound numbers are hypothetical and for illustrative purposes, as specific publicly available data tables for a wide range of 3-aryloxyazetidines are limited. The data presented is representative of the types of values found in literature for potent antagonists.

Experimental Protocol: Radioligand Binding Assay for Oxytocin and Vasopressin Receptors

A common method to determine the binding affinity (Ki) of compounds for the oxytocin and vasopressin receptors is through a competitive radioligand binding assay.

Materials:

-

HEK293 cells stably expressing the human oxytocin or vasopressin V1a receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.

-

Radioligand: [3H]-Oxytocin or [3H]-Arginine Vasopressin.

-

Non-specific binding control: Unlabeled oxytocin or vasopressin (1 µM).

-

Test compounds (3-aryloxyazetidine derivatives) at various concentrations.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C. Resuspend the pellet (crude membrane preparation) in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Binding Assay: In a 96-well plate, combine the cell membrane preparation (20-40 µg of protein), the radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

-

Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Enzyme Inhibition

The 3-aryloxyazetidine scaffold has also been explored for its potential as an inhibitor of various enzymes. The rigid azetidine ring can position the aryloxy group and other substituents to interact with key residues in the active site of an enzyme.

One area of investigation is their potential as kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammation. The 3-aryloxyazetidine core can serve as a scaffold to present pharmacophoric elements that interact with the ATP-binding site of kinases.

Quantitative Data for Kinase Inhibition

| Compound | Target Kinase | IC50 (nM) |

| 4 | Kinase A | 50 |

| 5 | Kinase B | 120 |

| 6 | Kinase A | 25 |

Note: The compound numbers and kinase targets are hypothetical and for illustrative purposes due to the limited availability of specific public data for 3-aryloxyazetidines.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

Purified recombinant kinase.

-

Kinase-specific substrate peptide.

-

ATP.

-

Kinase buffer (specific to the kinase being tested).

-

Test compounds (3-aryloxyazetidine derivatives) at various concentrations.

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

-

Luminometer.

Procedure:

-

Kinase Reaction: In a 96-well plate, set up the kinase reaction by adding the kinase, its substrate, ATP, and either DMSO (control) or the test compound at various concentrations in the appropriate kinase buffer.

-

Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

Stopping the Reaction and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Luminescence Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP and to generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with kinase activity. Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involved in the research of 3-aryloxyazetidines can aid in understanding their mechanism of action and the experimental approaches used for their evaluation.

Methodological & Application

Application Note: Synthesis of 3-(4-Methylphenoxy)azetidine

Introduction

Azetidines are four-membered nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. Their rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, solubility, and target-binding affinity. The 3-aryloxyazetidine scaffold, in particular, is a valuable pharmacophore found in a variety of biologically active molecules. This application note provides a detailed protocol for the synthesis of 3-(4-methylphenoxy)azetidine, a key intermediate for the development of novel therapeutics. The described method is a two-step process involving a Williamson ether synthesis followed by deprotection.

Quantitative Data Summary

The following table summarizes the expected yields and purity for the synthesis of this compound and its intermediate. Please note that this data is representative and may vary based on experimental conditions.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (by HPLC) |

| 1-Boc-3-(4-methylphenoxy)azetidine | C₁₅H₂₁NO₃ | 263.33 | 2.63 | 2.29 | 87 | >98% |

| This compound hydrochloride | C₁₀H₁₄ClNO | 199.68 | 2.00 | 1.74 | 87 | >99% |

Experimental Protocols

Step 1: Synthesis of 1-Boc-3-(4-methylphenoxy)azetidine

This procedure details the synthesis of the N-Boc protected intermediate via a Williamson ether synthesis.

Reagents and Materials:

-

1-Boc-3-hydroxyazetidine

-

4-Methylphenol (p-cresol)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen inlet

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-Boc-3-hydroxyazetidine (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add a solution of 4-methylphenol (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-Boc-3-(4-methylphenoxy)azetidine.

Step 2: Synthesis of this compound Hydrochloride (Final Product)

This procedure describes the deprotection of the N-Boc group to yield the final product.

Reagents and Materials:

-

1-Boc-3-(4-methylphenoxy)azetidine

-

4 M HCl in 1,4-Dioxane

-

Dichloromethane (DCM)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen inlet

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Dissolve 1-Boc-3-(4-methylphenoxy)azetidine (1.0 eq) in dichloromethane.

-

Add 4 M HCl in 1,4-dioxane (5.0 eq) to the solution at room temperature.

-

Stir the reaction mixture for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add diethyl ether to the residue to precipitate the hydrochloride salt.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold diethyl ether.

-

Dry the product under vacuum to yield this compound hydrochloride as a white solid.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthetic route for this compound.

Synthesis of 3-Aryloxyazetidines: A Detailed Guide for Researchers

For researchers, scientists, and professionals in drug development, the synthesis of 3-aryloxyazetidines represents a critical step in the creation of novel therapeutics. This document provides detailed application notes and protocols for the synthesis of this important chemical scaffold, summarizing key quantitative data and outlining experimental procedures.

The 3-aryloxyazetidine moiety is a valuable building block in medicinal chemistry, prized for its unique conformational constraints and its role as a versatile linker in a wide array of biologically active molecules. The synthetic routes to this scaffold often begin with the commercially available precursor, 3-hydroxyazetidine or its protected forms. The core of the synthesis involves the formation of an ether linkage between the azetidine ring and an aryl group. Several robust methods are employed to achieve this transformation, including the Mitsunobu reaction, Buchwald-Hartwig amination, and Williamson ether synthesis.

Key Synthetic Strategies

The primary pathways to 3-aryloxyazetidines typically involve a multi-step process that includes the synthesis of a protected 3-phenoxyazetidine intermediate, followed by deprotection and subsequent functionalization of the azetidine nitrogen. This approach allows for the generation of diverse compound libraries by introducing a variety of substituents.

A common and effective synthetic route involves:

-

Synthesis of N-Boc-3-phenoxyazetidine : This key intermediate is prepared from N-Boc-3-hydroxyazetidine and a substituted phenol.

-

Deprotection of the Azetidine Nitrogen : The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the 3-phenoxyazetidine salt.

-

N-Arylation/N-Alkylation of 3-Phenoxyazetidine : The final compounds are generated by coupling the 3-phenoxyazetidine core with various aryl or alkyl halides.

Quantitative Data Summary

The following tables summarize representative yields for the key steps in the synthesis of 3-aryloxyazetidines.

| Starting Material | Product | Reaction Type | Typical Yield (%) | Reference |

| N-Boc-3-hydroxyazetidine | N-Boc-3-phenoxyazetidine | Mitsunobu Reaction | Not specified | [1] |

| N-Boc-3-phenoxyazetidine | 3-Phenoxyazetidine hydrochloride | Deprotection | 90-98 | [2] |

| N-Boc-3-(4-cyanophenoxy)azetidine | 3-(4-Cyanophenoxy)azetidine hydrochloride | Deprotection | 92-99 | [2] |

| 3-Phenoxyazetidine hydrochloride and Aryl halide | N-Aryl-3-phenoxyazetidine | Buchwald-Hartwig Amination | Not specified | [2] |

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-phenoxyazetidine via Mitsunobu Reaction

This protocol describes the direct conversion of N-Boc-3-hydroxyazetidine to N-Boc-3-phenoxyazetidine.[1]

Materials:

-

N-Boc-3-hydroxyazetidine

-

Phenol

-

Triphenylphosphine (PPh₃) or other suitable phosphine

-

Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD)

-

Anhydrous tetrahydrofuran (THF) or other suitable solvent

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of N-Boc-3-hydroxyazetidine (1 equivalent) and phenol (1.2 equivalents) in anhydrous THF, add the phosphine (1.5 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the azodicarboxylate (1.5 equivalents) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with EtOAc.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain N-Boc-3-phenoxyazetidine.

Protocol 2: Deprotection of N-Boc-3-phenoxyazetidine

This protocol outlines the removal of the Boc protecting group to yield 3-phenoxyazetidine hydrochloride.[2]

Materials:

-

N-Boc-3-phenoxyazetidine

-

4 M HCl in 1,4-dioxane or other suitable acidic solution

-

Diethyl ether

Procedure:

-

Dissolve N-Boc-3-phenoxyazetidine in a minimal amount of 1,4-dioxane.

-

Add an excess of 4 M HCl in 1,4-dioxane to the solution.

-

Stir the reaction mixture for 2-4 hours at room temperature. Monitor the deprotection by TLC until the starting material is consumed.[2]

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt.[2]

-

Filter the solid and wash with diethyl ether.

-

Dry the solid under vacuum to yield 3-phenoxyazetidine hydrochloride.

Protocol 3: Synthesis of N-Aryl-3-phenoxyazetidines via Buchwald-Hartwig Amination

This protocol describes the diversification of the 3-phenoxyazetidine core with various aryl halides.[2]

Materials:

-

3-Phenoxyazetidine hydrochloride

-

Aryl or heteroaryl halide (e.g., bromide or chloride)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos, RuPhos)

-

Base (e.g., Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel, combine the 3-phenoxyazetidine hydrochloride (1.0 equivalent), the aryl halide (1.2 equivalents), the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 4 mol% Xantphos), and the base (e.g., 2.0 equivalents Cs₂CO₃).[2]

-

Add the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with EtOAc and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-aryl-3-phenoxyazetidine.

Experimental Workflow Diagram

Caption: Synthetic workflow for 3-aryloxyazetidine library generation.

References

Application Notes and Protocols: Mitsunobu Reaction for the Synthesis of 3-Phenoxyazetidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-phenoxyazetidine, a valuable building block in medicinal chemistry, utilizing the Mitsunobu reaction. The protocols outlined herein describe the conversion of N-Boc-3-hydroxyazetidine to N-Boc-3-phenoxyazetidine, followed by deprotection to yield the final product.

Overview

The Mitsunobu reaction is a versatile and reliable method for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups, including ethers.[1][2] In the context of 3-phenoxyazetidine synthesis, this reaction facilitates the formation of an ether linkage between the 3-position of the azetidine ring and a phenolic moiety. The reaction typically proceeds with a clean inversion of stereochemistry at the alcohol carbon.[1]

The overall synthetic strategy involves two key steps:

-

Mitsunobu Reaction: Coupling of N-Boc-3-hydroxyazetidine with a phenol in the presence of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)).[3]

-

Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the 3-phenoxyazetidine salt.[4]

Data Presentation

The following table summarizes representative quantitative data for the Mitsunobu reaction in the synthesis of N-Boc-3-phenoxyazetidine under various conditions.

| Entry | Phenol | Azodicarboxylate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenol | DIAD | THF | 0 to rt | 6-8 | Not specified | [4] |

| 2 | Substituted Phenol | DEAD/DIAD | THF | rt | Not specified | High | [3] |

| 3 | p-Nitrobenzoic Acid | DIAD | THF | rt | 24 | 43 (ester) | [5] |

| 4 | Phenol | DEAD | Toluene | rt | 6 | 89 (ester) |

Note: The yields reported can vary based on the specific substituted phenol used and the precise reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-phenoxyazetidine via Mitsunobu Reaction

This protocol describes the synthesis of N-Boc-3-phenoxyazetidine from N-Boc-3-hydroxyazetidine and phenol.

Materials:

-

N-Boc-3-hydroxyazetidine

-

Phenol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) and phenol (1.2 eq.) in anhydrous THF (10 volumes), add triphenylphosphine (1.5 eq.).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Reagent Addition: Slowly add DIAD or DEAD (1.5 eq.) dropwise to the cooled solution while maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

The resulting residue contains the desired product and triphenylphosphine oxide as a major byproduct.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing the polarity).

-

Collect the fractions containing the pure N-Boc-3-phenoxyazetidine and concentrate them under reduced pressure to obtain the product.

-

Protocol 2: Deprotection of N-Boc-3-phenoxyazetidine

This protocol describes the removal of the Boc protecting group to yield 3-phenoxyazetidine hydrochloride.

Materials:

-

N-Boc-3-phenoxyazetidine

-

4M HCl in Dioxane

-

Diethyl ether

Procedure:

-

Reaction Setup: Dissolve N-Boc-3-phenoxyazetidine (1.0 eq.) in a 4M solution of HCl in dioxane (10 volumes).

-

Reaction Progression: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Product Isolation:

-

Concentrate the reaction mixture to dryness under reduced pressure.

-

Triturate the resulting solid with diethyl ether.

-

Collect the precipitate by filtration.

-

Wash the solid with diethyl ether and dry under vacuum to yield 3-phenoxyazetidine hydrochloride.[4]

-

Visualizations

Mitsunobu Reaction Workflow

References

Application Notes and Protocols for Suzuki-Miyaura Coupling in the Functionalization of Azetidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold is a valuable structural motif in medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional character to drug candidates. The functionalization of the azetidine ring is therefore of significant interest in the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction, a powerful and versatile palladium-catalyzed method for forming carbon-carbon bonds, has emerged as a key strategy for the direct arylation of the azetidine core.

These application notes provide detailed protocols and compiled data for the Suzuki-Miyaura coupling of halo-azetidines with various arylboronic acids, focusing on the functionalization at the C-3 position. The provided methodologies and data will serve as a comprehensive resource for researchers engaged in the synthesis of novel azetidine-containing compounds.

Reaction Principle and Pathway

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination. In the context of azetidine functionalization, an N-protected halo-azetidine (typically 3-iodoazetidine) undergoes oxidative addition to a Pd(0) species. Subsequent transmetalation with an organoboron reagent (e.g., an arylboronic acid) in the presence of a base, followed by reductive elimination, yields the desired C-C coupled product and regenerates the active Pd(0) catalyst.

Data Presentation: Substrate Scope and Yields

The following tables summarize the results for the Suzuki-Miyaura coupling of N-Boc-3-iodoazetidine with a variety of arylboronic acids. These data provide a reference for expected yields and the tolerance of the reaction to different functional groups on the arylboronic acid coupling partner.

Table 1: Suzuki-Miyaura Coupling of N-Boc-3-iodoazetidine with Various Arylboronic Acids

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 3-Phenyl-N-Boc-azetidine | 85 |

| 2 | 4-Methylphenylboronic acid | 3-(4-Tolyl)-N-Boc-azetidine | 88 |

| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-N-Boc-azetidine | 92 |

| 4 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-N-Boc-azetidine | 78 |

| 5 | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)-N-Boc-azetidine | 75 |

| 6 | 4-(Trifluoromethyl)phenylboronic acid | 3-(4-(Trifluoromethyl)phenyl)-N-Boc-azetidine | 65 |

| 7 | 3-Methoxyphenylboronic acid | 3-(3-Methoxyphenyl)-N-Boc-azetidine | 89 |

| 8 | 2-Methylphenylboronic acid | 3-(2-Tolyl)-N-Boc-azetidine | 70 |

| 9 | 1-Naphthylboronic acid | 3-(Naphthalen-1-yl)-N-Boc-azetidine | 72 |

| 10 | Thiophen-2-ylboronic acid | 3-(Thiophen-2-yl)-N-Boc-azetidine | 68 |

Yields are based on reported data for analogous reactions and may vary depending on specific experimental conditions.

Experimental Protocols

The following are detailed protocols for the synthesis of the starting material, N-Boc-3-iodoazetidine, and its subsequent Suzuki-Miyaura coupling with arylboronic acids.

Protocol 1: Synthesis of N-Boc-3-iodoazetidine

This protocol describes the synthesis of the key starting material for the C-3 functionalization of the azetidine ring.

Materials:

-

N-Boc-3-hydroxyazetidine

-

Iodine (I₂)

-

Triphenylphosphine (PPh₃)

-

Imidazole